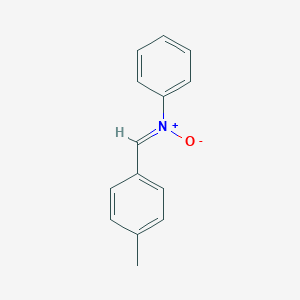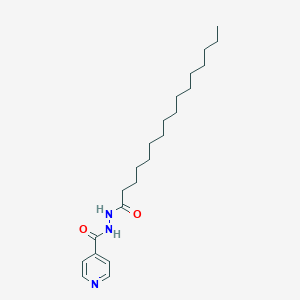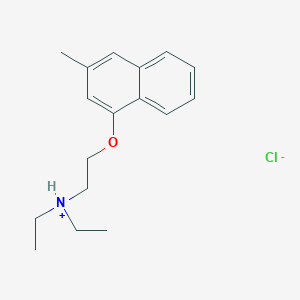
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride, also known as DMNX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNX is a synthetic compound that belongs to the class of psychoactive substances known as phenethylamines. This compound has been used in various research studies to investigate its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Applications De Recherche Scientifique
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride has been used in various scientific research studies to investigate its potential therapeutic applications. One such study investigated the use of this compound as a potential treatment for depression. The study found that this compound had antidepressant effects in animal models and may have potential as a novel antidepressant drug.
Mécanisme D'action
The exact mechanism of action of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist. This leads to an increase in serotonin levels in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One study found that this compound increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its antidepressant effects. Another study found that this compound increased the expression of genes involved in neuroplasticity, which may also contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride in lab experiments is its unique chemical structure, which allows for investigations into its potential therapeutic applications. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride. One potential direction is investigating its potential therapeutic applications for other psychiatric disorders such as anxiety and post-traumatic stress disorder. Another direction is investigating its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications and unique properties. Its mechanism of action is not fully understood, but it has been shown to have antidepressant effects and may have potential as a novel antidepressant drug. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.
Méthodes De Synthèse
The synthesis of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride involves the reaction of 3-methyl-1-naphthol with diethylamine in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain this compound hydrochloride in a pure form.
Propriétés
Numéro CAS |
101418-29-5 |
|---|---|
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
diethyl-[2-(3-methylnaphthalen-1-yl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-18(5-2)10-11-19-17-13-14(3)12-15-8-6-7-9-16(15)17;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H |
Clé InChI |
MXLZSGCUEWKNGR-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-] |
Synonymes |
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




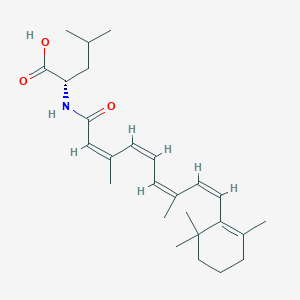
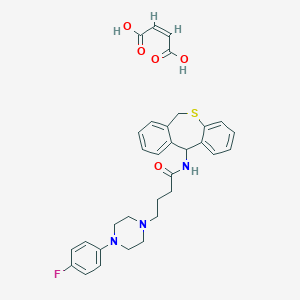
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
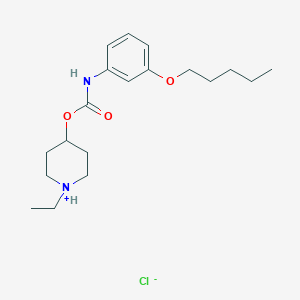


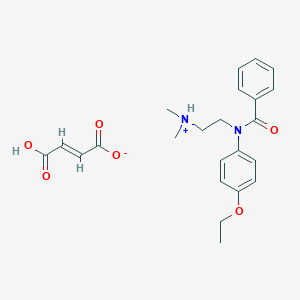
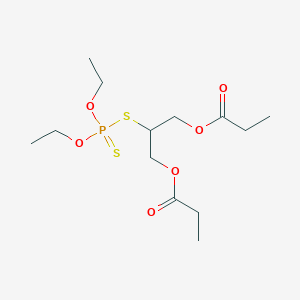
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
